5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine typically involves the reaction of 5-bromopyrimidine-2-amine with 4-(2-chloroethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine include:
5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine: An intermediate in the preparation of 2-aminopyridines for treating cell proliferative disorders.
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine:
Properties
Molecular Formula |
C12H11BrClN3O |
---|---|
Molecular Weight |
328.59 g/mol |
IUPAC Name |
5-bromo-N-[4-(2-chloroethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11BrClN3O/c13-9-7-15-12(16-8-9)17-10-1-3-11(4-2-10)18-6-5-14/h1-4,7-8H,5-6H2,(H,15,16,17) |
InChI Key |
ZCRFDMCLQZEXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=N2)Br)OCCCl |
Origin of Product |
United States |
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